

biological activities and potential applications of 1-Methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

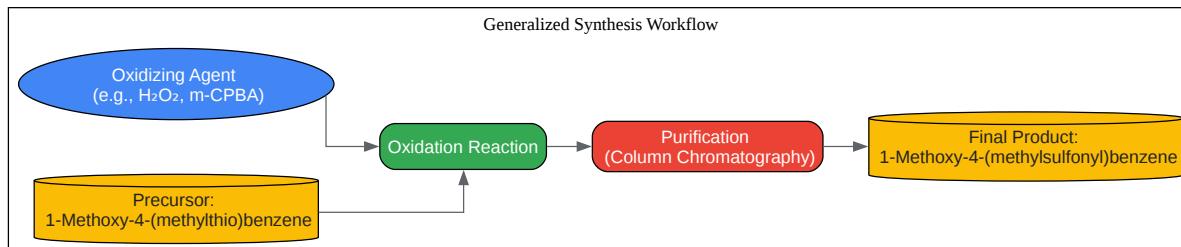
Compound of Interest

Compound Name:	1-Methoxy-4-(methylsulfonyl)benzene
Cat. No.:	B1585040

[Get Quote](#)

An In-depth Technical Guide to **1-Methoxy-4-(methylsulfonyl)benzene**: Biological Activities and Potential Applications

Introduction to 1-Methoxy-4-(methylsulfonyl)benzene


1-Methoxy-4-(methylsulfonyl)benzene, also known by synonyms such as 4-Methylsulfonylanisole and p-Anisyl methyl sulfone, is an organic compound featuring a methoxy group ($-OCH_3$) and a methylsulfonyl group ($-SO_2CH_3$) attached to a benzene ring at the para position.^[1] The presence of both an electron-donating methoxy group and a strong electron-withdrawing methylsulfonyl group gives the molecule unique chemical properties and a potential for diverse biological interactions.^[2] This guide provides a comprehensive overview of its synthesis, known and inferred biological activities, and its potential applications in research and development for an audience of researchers, scientists, and drug development professionals.

The fundamental characteristics of this compound are summarized below.

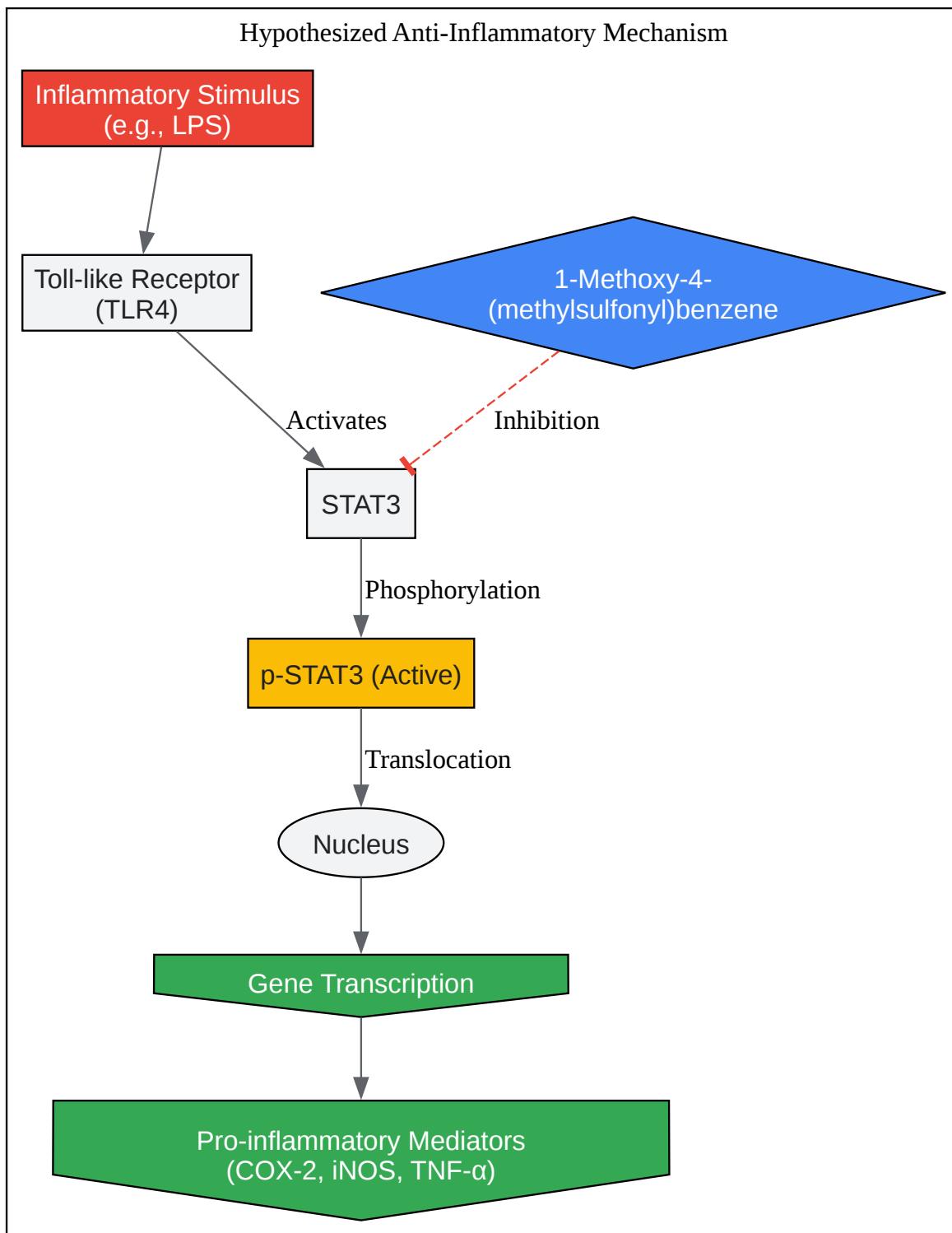
Property	Value	Source
IUPAC Name	1-methoxy-4-methylsulfonylbenzene	[1]
CAS Number	3517-90-6	[1] [3]
Molecular Formula	C ₈ H ₁₀ O ₃ S	[1]
Molecular Weight	186.23 g/mol	[1]
Melting Point	118.0-122.0 °C	[2]
SMILES	COC1=CC=C(C=C1)S(=O)(=O)C	[1]

Synthesis and Chemical Reactivity

The synthesis of **1-Methoxy-4-(methylsulfonyl)benzene** is most classically achieved through the oxidation of its corresponding sulfide precursor, 1-Methoxy-4-(methylthio)benzene.[\[2\]](#) This reaction typically requires an excess of an oxidizing agent to ensure the complete conversion of the intermediate sulfoxide to the final sulfone product.[\[2\]](#) Alternative methods include the direct methylation of 4-hydroxybenzenesulfonic acid or the sulfonation of methoxybenzene followed by methylation.[\[2\]](#) The compound's reactivity is dictated by its functional groups; it can undergo substitution reactions at the methoxy group, further oxidation of the methylsulfonyl group, or serve as a coupling partner in various metal-catalyzed reactions.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **1-Methoxy-4-(methylsulfonyl)benzene**.


Biological Activities and Mechanisms of Action

Research indicates that **1-Methoxy-4-(methylsulfonyl)benzene** possesses notable biological activities, particularly anti-inflammatory and antimicrobial properties.^[2] While the precise mechanisms are still under investigation, analysis of its structural motifs and comparison with related compounds allow for the formulation of evidence-based hypotheses regarding its modes of action.

Anti-Inflammatory and Neuroprotective Potential

The compound has been specifically investigated for its anti-inflammatory effects.^[2] Neuroinflammation is a critical factor in the progression of neurodegenerative disorders like Alzheimer's disease.^{[4][5]} Compounds capable of mitigating inflammatory responses in the central nervous system are therefore of significant therapeutic interest.

- **Hypothesized Mechanism: STAT3 Pathway Inhibition** A plausible mechanism for its anti-inflammatory action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The structurally related compound (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl) phenol (MMPP) has been shown to ameliorate lipopolysaccharide (LPS)-induced neuroinflammation and amyloidogenesis by selectively inhibiting STAT3.^{[4][6]} Inhibition of STAT3 activation (phosphorylation) can prevent the transcription of pro-inflammatory mediators such as COX-2 and iNOS, thereby reducing the inflammatory cascade.^[4] Given that neuroinflammation contributes to synaptic and memory deficits, inhibition of this pathway may also confer neuroprotective effects.^[5]

[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition of the STAT3 inflammatory pathway.

Anticancer Potential

While direct anticancer studies on **1-Methoxy-4-(methylsulfonyl)benzene** are not extensively documented, its core structure is a recognized pharmacophore in oncology research.

Derivatives of alkylsulfonyl benzimidazole, which share the methylsulfonyl benzene moiety, have been synthesized and identified as potent inhibitors of the anti-apoptotic protein Bcl-2.[7]

- Hypothesized Mechanism: Bcl-2 Inhibition and Apoptosis Induction The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic (mitochondrial) pathway of apoptosis. In many cancers, Bcl-2 is overexpressed, preventing damaged cells from undergoing programmed cell death. Inhibition of Bcl-2 restores the apoptotic balance, leading to the selective elimination of cancer cells.[8] It is plausible that **1-Methoxy-4-(methylsulfonyl)benzene** could serve as a scaffold for designing molecules that bind to the BH3 domain of Bcl-2, disrupting its function and triggering apoptosis. This represents a promising avenue for future drug development.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1-Methoxy-4-(methylsulfonyl)benzene | 3517-90-6 [smolecule.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid- β -Induced Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC

[pmc.ncbi.nlm.nih.gov]

- 8. 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene | 87750-51-4 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [biological activities and potential applications of 1-Methoxy-4-(methylsulfonyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585040#biological-activities-and-potential-applications-of-1-methoxy-4-methylsulfonyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com